N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
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Description
N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorobenzyl group and an imidazoquinazoline derivative. The presence of sulfur in the thioacetamide moiety enhances its reactivity and biological activity.
Molecular Formula: C₁₃H₁₃ClN₄OS
Molecular Weight: 304.79 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazoline have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting potent cytotoxicity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
- Modulation of Signaling Pathways: It may interfere with various signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and growth .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of similar compounds, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects showed that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The tumors treated with the compound exhibited increased levels of apoptotic markers compared to controls .
Data Summary Table
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-12-19(27)25-18(23-12)15-4-2-3-5-16(15)24-20(25)28-11-17(26)22-10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPKNXVSMHDFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.